molecular formula C9H8ClFN2O2 B3383827 N'-(2-chloroacetyl)-4-fluorobenzohydrazide CAS No. 499129-05-4

N'-(2-chloroacetyl)-4-fluorobenzohydrazide

Cat. No.: B3383827
CAS No.: 499129-05-4
M. Wt: 230.62 g/mol
InChI Key: DFWYATDNOKDVCU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research

N'-(2-chloroacetyl)-4-fluorobenzohydrazide serves as a pivotal building block in the design and synthesis of new chemical entities. The presence of a chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. smolecule.com This reactivity makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

The 4-fluorobenzoyl moiety is a common feature in many biologically active compounds. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a molecule. The combination of these structural elements in this compound makes it a compound of interest for researchers aiming to develop new therapeutic agents.

Overview of Hydrazide Chemistry in Advanced Chemical Research

Hydrazides are a class of organic compounds characterized by a hydrazine (B178648) moiety attached to a carbonyl group. smolecule.com This functional group is a cornerstone in medicinal chemistry due to its ability to form stable complexes with metal ions and to act as a versatile synthon for the preparation of various heterocyclic compounds. scielo.org.zanih.gov The hydrazide-hydrazone linkage (-CONH-N=C) is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. nih.gov

The synthesis of hydrazides typically involves the hydrazinolysis of esters or the acylation of hydrazine. mdpi.comresearchgate.net For instance, the reaction of an ester like methyl salicylate (B1505791) with hydrazine hydrate (B1144303) can produce the corresponding hydrazide. mdpi.comresearchgate.net These hydrazides can then be further modified, such as through reaction with chloroacetyl chloride, to introduce additional reactive handles for further chemical transformations. scielo.org.zagoogle.com The versatility of hydrazide chemistry allows for the creation of diverse molecular libraries, which are essential in the search for new drug candidates. nih.gov

Research Landscape of Halogenated Benzohydrazides

The introduction of halogen atoms, particularly fluorine, into pharmacologically active molecules is a widely used strategy in medicinal chemistry. nih.gov Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Halogenated benzohydrazides, which combine the structural features of a benzohydrazide (B10538) with one or more halogen substituents on the benzene (B151609) ring, have garnered considerable attention.

Research has shown that halogenated benzohydrazides and their derivatives exhibit a range of biological activities. For example, fluorinated benzohydrazide derivatives have been investigated for their antibacterial and antifungal properties. nih.govresearchgate.net The position and nature of the halogen substituent can have a profound effect on the biological activity of the resulting compounds. For instance, studies on different isomers of fluorobenzohydrazide derivatives have demonstrated that the placement of the fluorine atom (ortho, meta, or para) can influence their antimicrobial efficacy. nih.gov The exploration of halogenated benzohydrazides continues to be an active area of research, with the aim of developing novel therapeutic agents with improved efficacy and pharmacological profiles.

Data on this compound and Related Compounds

The following tables provide key data points for this compound and highlight the diverse biological activities observed in related hydrazide derivatives.

Physicochemical Properties of this compound

Property Value
CAS Number 499129-05-4
Molecular Formula C₉H₈ClFN₂O₂
Molecular Weight 230.62 g/mol

| Structure | A 4-fluorobenzohydrazide moiety acylated with a 2-chloroacetyl group. smolecule.com |

This table presents the fundamental physicochemical properties of the subject compound.

Reported Biological Activities of Related Hydrazide Derivatives

Compound Class Biological Activity Research Focus
Hydrazide-hydrazones Anticonvulsant, Antimicrobial, Anti-inflammatory, Antitumor. nih.gov Development of new therapeutic agents with a broad range of applications. nih.gov
Fluorobenzoylthiosemicarbazides Antibacterial (especially against Gram-positive bacteria). nih.gov Discovery of novel lead structures for antibacterial drugs to combat resistance. nih.gov
Halogenated Benzohydrazones Antifungal. researchgate.net Investigating structure-activity relationships for potent antifungal agents. researchgate.net
Bromo-substituted Benzohydrazides Anticancer. Synthesis and evaluation against human cancer cell lines.

This table summarizes the diverse biological activities reported for various classes of hydrazide derivatives, illustrating the therapeutic potential within this family of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-chloroacetyl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYATDNOKDVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodological Approaches to the Synthesis of N 2 Chloroacetyl 4 Fluorobenzohydrazide and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Hydrazide Synthesis

The formation of the hydrazide backbone is a foundational step in the synthesis of N'-(2-chloroacetyl)-4-fluorobenzohydrazide. This typically involves the reaction of a carboxylic acid derivative, such as an ester or acyl chloride, with hydrazine (B178648). Advanced energy sources are increasingly employed to accelerate this process, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, this method often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating. researchgate.netorganic-chemistry.org The synthesis of hydrazide derivatives is particularly amenable to this technology.

For instance, the hydrazinolysis of esters to produce hydrazides, a key step in forming the precursor to the title compound, can be significantly expedited. In a related synthesis, methyl salicylate (B1505791) was efficiently converted to salicylhydrazide in just three minutes using microwave irradiation (360 W), a substantial improvement over time-consuming conventional methods. mdpi.comresearchgate.net Similarly, various heterocyclic compounds and acetamide (B32628) derivatives have been synthesized in high yields with short reaction times using microwaves. researchgate.netnih.govrsc.org The synthesis of 1,2,4-triazoles from hydrazines, for example, was achieved in 10 minutes at 160°C with yields up to 81% under microwave conditions, compared to much longer traditional heating methods. organic-chemistry.org This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis This table is interactive. Click on headers to sort.

Product Type Microwave Time Microwave Yield Conventional Time Conventional Yield Reference
Acetamides 65-70°C Good 70°C Moderate (60%) nih.gov
1,2,4-Triazoles 10 min 74% >10 hours Lower organic-chemistry.org

In line with the principles of green chemistry, ultrasound-assisted synthesis, or sonochemistry, provides an environmentally benign alternative for synthesizing hydrazides and their derivatives. nih.govmdpi.com This technique utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and yields. nih.gov

The application of ultrasound is noted for being an environmentally friendly method that often requires shorter reaction times and results in higher productivity. nih.gov For example, the synthesis of hydrazine carboxamides was completed in 5-20 minutes under ultrasonic irradiation, a significant reduction from the 30 minutes to 48 hours required by conventional heating methods. nih.gov Similarly, various N- and O-heterocyclic compounds have been synthesized efficiently in greener solvents like water or ethanol (B145695), often without the need for a catalyst. nih.govmdpi.com This method not only accelerates reactions but also aligns with sustainability goals by reducing energy consumption and the use of hazardous substances. mdpi.com

Table 2: Efficiency of Ultrasound-Assisted Synthesis This table is interactive. Click on headers to sort.

Compound Class Reaction Time (Ultrasound) Yield (Ultrasound) Reaction Time (Conventional) Reference
Hydrazine Carboxamides 5-20 min High 30 min - 48 h nih.gov
2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles 20 min 88% >20 min (75% yield) mdpi.com

Selective Functionalization and Derivatization Techniques

Once the 4-fluorobenzohydrazide precursor is obtained, the subsequent chloroacetylation and potential derivatization require precise control to ensure the desired chemical structure and utility.

The chloroacetylation of 4-fluorobenzohydrazide involves its reaction with chloroacetyl chloride to form this compound. A critical challenge in this step is regioselectivity. The hydrazide moiety contains two nitrogen atoms, both of which are nucleophilic. The goal is to selectively acylate the terminal nitrogen (-NH2) rather than the nitrogen adjacent to the carbonyl group.

Research on analogous structures, such as 4-aminobenzohydrazide (B1664622), has shown that chloroacetylation can occur at both the aromatic amine and the terminal hydrazide nitrogen. scielo.org.za To achieve selective N'-chloroacetylation of 4-fluorobenzohydrazide, reaction conditions must be carefully controlled. This often involves using an acid-binding agent and maintaining low temperatures (e.g., 0–5 °C) to suppress the reactivity and prevent disubstitution. researchgate.netgoogle.com The choice of solvent and the order of addition of reagents are also crucial factors in directing the reaction toward the desired monosubstituted product. google.com

The general synthetic pathway involves reacting the parent hydrazide with chloroacetyl chloride in the presence of a base, which acts as an acid scavenger. google.com The nucleophilic terminal amine of the hydrazide attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, followed by the elimination of a chloride ion to form the final amide bond.

This compound is not merely an endpoint but a versatile intermediate for further research. The presence of a reactive chloroacetyl group provides a synthetic handle for introducing a wide array of functional groups and constructing more complex molecular scaffolds. nih.gov

The mobile chlorine atom is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. For example, a similar bis-chloroacetamide derivative was reacted with various sulfur-based nucleophiles, such as 2-mercaptobenzothiazole, to produce novel bis-sulfide compounds. scielo.org.za This strategy highlights how the chloroacetyl moiety can be used to link the hydrazide core to other heterocyclic systems. Such derivatization is a key strategy for developing new compounds for various research applications, including the exploration of novel bioactive molecules. scielo.org.zanih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound can be understood through a two-step reaction mechanism.

Step 1: Synthesis of 4-fluorobenzohydrazide The initial step is the formation of the 4-fluorobenzohydrazide precursor. This is typically achieved via the hydrazinolysis of an ester, such as methyl 4-fluorobenzoate. In this nucleophilic acyl substitution reaction, hydrazine hydrate (B1144303) attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of alcohol (methanol) to yield 4-fluorobenzohydrazide. Microwave irradiation can be used to significantly accelerate this step. mdpi.comresearchgate.net

Step 2: Chloroacetylation of 4-fluorobenzohydrazide The second step is the selective acylation of the terminal amino group of 4-fluorobenzohydrazide. The proposed mechanism involves the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of chloroacetyl chloride. researchgate.net A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion and forming the this compound product. researchgate.net This reaction is typically performed at low temperatures to prevent side reactions, such as the formation of disubstituted products. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of N 2 Chloroacetyl 4 Fluorobenzohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of N'-(2-chloroacetyl)-4-fluorobenzohydrazide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is characterized by distinct regions. The aromatic protons on the 4-fluorophenyl ring typically appear as two doublets of doublets (or multiplets) between 7.0 and 8.0 ppm due to coupling with each other and with the fluorine atom. rsc.org The methylene (B1212753) protons (CH₂) of the chloroacetyl group are expected to resonate as a singlet around 4.3 ppm. The two N-H protons of the hydrazide moiety will appear as broad singlets at lower field (downfield), often between 9.0 and 11.0 ppm, with their exact chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons (C=O) are the most deshielded, appearing significantly downfield (165-175 ppm). chemicalbook.com The carbon atoms of the fluorophenyl ring will show resonances in the aromatic region (115-168 ppm), with their shifts influenced by the strong electron-withdrawing effect of the fluorine atom. The C-F bond results in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) are also observed. rsc.org The methylene carbon (CH₂Cl) of the chloroacetyl group is expected in the aliphatic region, typically around 40-50 ppm. spectrabase.com

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected, as there is only one fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Coupling
C1 (C=O, benzoyl)-~165Singlet
C2/C6 (Aromatic)~7.9~130Doublet of doublets
C3/C5 (Aromatic)~7.2~116Doublet of doublets
C4 (Aromatic, C-F)-~165Doublet (¹JCF)
C7 (C=O, acetyl)-~168Singlet
C8 (CH₂Cl)~4.3~43Singlet
N¹-H~10.5-Broad singlet
N²-H~9.8-Broad singlet

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the aromatic protons on adjacent carbons (H2/H6 with H3/H5), confirming their positions on the phenyl ring. The absence of correlations to the CH₂ and NH protons confirms their isolation from the aromatic spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals. For instance, the proton signal around 7.9 ppm would correlate to the carbon signal around 130 ppm, assigning them as C2/H2 and C6/H6. Similarly, the CH₂ proton signal at ~4.3 ppm would correlate to the carbon at ~43 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is vital for connecting molecular fragments. researchgate.net Key correlations would include:

The aromatic protons H2/H6 showing a correlation to the benzoyl carbonyl carbon (C1).

The NH protons showing correlations to both carbonyl carbons (C1 and C7), confirming the hydrazide linkage.

The methylene protons (H8) correlating to the acetyl carbonyl carbon (C7), confirming the structure of the chloroacetyl group.

DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo NOE): This experiment detects spatial proximity between protons, revealing through-space correlations (Nuclear Overhauser Effect). It can be used to determine the preferred conformation around the amide bonds. For example, a correlation between an NH proton and specific aromatic protons could indicate the orientation of the phenyl ring relative to the hydrazide backbone.

Interactive Data Table: Expected 2D NMR Correlations

ExperimentCorrelating NucleiInformation Gained
COSY H2/H6 ↔ H3/H5Confirms connectivity within the fluorophenyl ring.
HSQC H2/H6 ↔ C2/C6; H3/H5 ↔ C3/C5; H8 ↔ C8Assigns carbons directly attached to protons.
HMBC H2/H6 ↔ C1, C4; NH ↔ C1, C7; H8 ↔ C7Connects the molecular fragments (phenyl ring to hydrazide, chloroacetyl to hydrazide).

Infrared (IR) and Mass Spectrometry (MS) in Molecular Characterization

IR and MS provide complementary data for functional group identification and molecular weight confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are:

N-H Stretching: A broad band (or two distinct bands) in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups. nih.gov

C=O Stretching: Two strong, sharp bands are expected for the two amide carbonyl groups, typically found between 1650 and 1700 cm⁻¹. nih.gov

C-F Stretching: A strong absorption around 1200-1250 cm⁻¹ is characteristic of the aryl-fluorine bond.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region indicates the presence of the carbon-chlorine bond.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments.

Molecular Ion Peak: The nominal molecular weight of this compound is 230.62 g/mol . smolecule.com In the mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z ≈ 230. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak) would also be observed.

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide and N-N bonds. Expected fragment ions would include those corresponding to the 4-fluorobenzoyl cation (m/z = 123) and the chloroacetyl group.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The quality of the structure is assessed by parameters such as the R-factor. Analysis of related hydrazone structures shows they often crystallize in monoclinic space groups like P2/n. researchgate.netresearchgate.net

Interactive Data Table: Typical Crystallographic Data for a Benzohydrazide (B10538) Analog

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)7.1110
b (Å)25.291
c (Å)7.6560
β (°)111.47
Volume (ų)1281.3
Z (molecules/cell)4

Data from a related structure, N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, for illustrative purposes. researchgate.net

The solid-state structure is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding. The N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen atoms are effective acceptors. This would likely lead to the formation of chains or sheets of molecules, creating a stable, extended network. researchgate.netresearchgate.net Intramolecular hydrogen bonds are also possible, which can influence the molecule's conformation.

Halogen and Other Weak Interactions: Other interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential halogen bonding involving the chlorine atom, can further influence the molecular packing in the crystal. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Chloroacetyl 4 Fluorobenzohydrazide

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

There are no specific DFT studies available for N'-(2-chloroacetyl)-4-fluorobenzohydrazide. This type of research would typically involve calculations to determine the molecule's optimized geometry, electronic charge distribution, and spectroscopic profiles.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. scielo.org.za The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. scielo.org.za For this compound, the HOMO-LUMO energies and the corresponding energy gap have not been computationally determined or published.

Theoretical vibrational frequency calculations are performed to understand the vibrational modes of a molecule. These calculated frequencies are often correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) spectroscopy, to confirm the molecular structure. nih.govresearchgate.net For this compound, no such theoretical vibrational analysis has been documented.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a view of a molecule's dynamic behavior over time. nih.gov These simulations can reveal information about conformational changes, stability, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govmanchester.ac.uk Currently, there are no published molecular dynamics simulation studies for this compound.

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking Methodologies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govjppres.com This method is fundamental in drug discovery for estimating the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govjppres.com A search of the scientific literature reveals no molecular docking studies that have been performed using this compound as the ligand. While studies exist for other complex molecules containing a chloroacetyl moiety, the specific interactions for the title compound remain unexplored. nih.govresearchgate.net

Exploration of N 2 Chloroacetyl 4 Fluorobenzohydrazide in Chemical Biology and Materials Science Research Methodological Focus

Design and Synthesis of Probe Molecules for Mechanistic Studies

The inherent reactivity of the chloroacetyl group and the nucleophilicity of the hydrazide moiety in N'-(2-chloroacetyl)-4-fluorobenzohydrazide make it an excellent scaffold for the design and synthesis of specialized probe molecules. These probes are instrumental in elucidating complex biological mechanisms, particularly in the study of enzyme interactions.

The chloroacetyl group can act as a reactive handle to covalently modify biomolecules. For instance, it can form a stable thioether bond with cysteine residues in proteins. This targeted modification allows for the development of activity-based probes that can map enzyme activity in living systems. The general synthesis of such a probe would involve the reaction of this compound with a reporter molecule, such as a fluorophore, that has a suitable functional group for attachment.

The hydrazide portion of the molecule offers another avenue for probe design. Hydrazides can react with aldehydes and ketones to form hydrazones. This reaction can be exploited to develop probes that target specific post-translational modifications or enzymatic reactions that produce carbonyl-containing products.

A hypothetical design of an enzyme-targeted probe using this compound is presented below:

Probe ComponentFunctionExample of Interaction
This compound Scaffold and reactive groupThe chloroacetyl group can covalently bind to the active site of an enzyme, for example, a cysteine protease.
Fluorophore Reporter groupA fluorescent dye attached to the 4-fluorobenzoyl end of the molecule would signal the binding event.
Linker Spacing and solubilityA polyethylene (B3416737) glycol (PEG) linker could be incorporated to improve water solubility and optimize the distance between the reactive group and the reporter.

This modular design allows for the creation of a diverse library of probes to study a wide range of enzymatic processes with high specificity and sensitivity.

Role as Building Blocks in Advanced Organic Materials Synthesis

The chemical versatility of this compound extends beyond biological probes into the realm of materials science, where it serves as a valuable building block for the synthesis of advanced organic materials. smolecule.com The presence of multiple reactive sites allows for its incorporation into polymeric structures and the creation of functional materials with tailored properties.

The chloroacetyl group can participate in nucleophilic substitution reactions, enabling the grafting of the molecule onto polymer backbones or the formation of cross-linked networks. smolecule.com For example, it can react with amine or thiol functionalities on other monomers to form polymers with repeating units containing the benzohydrazide (B10538) core.

The hydrazide moiety can undergo condensation reactions with dicarbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and optical properties. The fluorine atom on the benzene (B151609) ring can also influence the material's properties, often enhancing thermal stability, and modifying electronic characteristics and solubility.

The potential applications in materials science are summarized in the following table:

Type of MaterialSynthetic StrategyPotential Properties and Applications
Functional Polymers Polymerization of this compound with comonomers containing nucleophilic groups.Polymers with reactive pendant groups for post-polymerization modification, potentially for creating materials with sensing capabilities or for drug delivery.
Cross-linked Gels Reaction with multifunctional cross-linkers that react with the chloroacetyl or hydrazide groups.Hydrogels or organogels with tunable mechanical properties and responsiveness to stimuli like pH or specific ions.
Coordination Polymers Complexation of the hydrazide moiety with metal ions.Materials with interesting magnetic, optical, or catalytic properties.

The ability to systematically modify the structure of this compound allows for precise control over the properties of the resulting materials, opening up possibilities for the development of novel sensors, responsive coatings, and high-performance polymers.

Methodological Advancements in Structure-Activity Relationship (SAR) Studies for Chemical Applications

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new molecules with specific chemical or biological functions. This compound serves as an excellent starting point for SAR investigations due to its modular nature, which allows for systematic structural modifications.

By synthesizing and evaluating a library of analogs of this compound, researchers can gain detailed insights into how specific structural features influence a desired activity. For instance, in the context of developing a specific enzyme inhibitor, the following modifications could be explored:

Position of ModificationType of ModificationRationale for SAR Study
4-Fluoro position on the benzene ring Substitution with other halogens (Cl, Br, I) or electron-donating/withdrawing groups.To probe the effect of electronic properties and steric bulk at this position on binding affinity and selectivity.
Chloroacetyl group Replacement of chlorine with other leaving groups (e.g., bromine, iodine) or modification of the acetyl chain length.To modulate the reactivity of the electrophilic trap and optimize the covalent interaction with the target.
Hydrazide linker N-alkylation or N-acylation of the hydrazide nitrogens.To investigate the role of the hydrazide conformation and hydrogen bonding capabilities in target recognition.

A study on the chloroacetylation of 4-aminobenzohydrazide (B1664622) has shown that both the primary amine and the hydrazide-NH2 groups can be functionalized, leading to bis-chloroacetamide derivatives. scielo.org.za This highlights the potential for creating diverse molecular architectures from a common benzohydrazide core. The subsequent reaction of these derivatives with various nucleophiles to produce new sulfide (B99878) compounds further illustrates the utility of this scaffold in generating compound libraries for screening. scielo.org.za

Through such systematic SAR studies, a detailed understanding of the molecular determinants of activity can be achieved, paving the way for the design of highly potent and selective chemical tools and functional materials.

Challenges and Future Research Directions in the Study of N 2 Chloroacetyl 4 Fluorobenzohydrazide

Addressing Solubility and Formulation Challenges for Research Applications

A primary hurdle in the laboratory evaluation of N'-(2-chloroacetyl)-4-fluorobenzohydrazide and its derivatives is their limited solubility in aqueous solutions. The molecular structure, containing a non-polar benzene (B151609) ring, contributes to this property. solubilityofthings.com While benzohydrazides are generally considered moderately soluble in water, their solubility is often insufficient for in vitro biological assays, where precise concentrations are critical. solubilityofthings.comnih.gov This poor aqueous solubility can complicate the interpretation of research findings and hinder the reproducibility of experiments. Researchers often resort to using organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to dissolve these compounds, but the solvents themselves can interfere with biological systems and introduce confounding variables. solubilityofthings.com

Future research must focus on developing innovative formulation strategies to enhance the aqueous solubility of these compounds for research applications. The influence of pH on the hydrazide group could be exploited, as modifying the acidity or basicity of the solution may alter solubility. solubilityofthings.com Furthermore, techniques such as the use of co-solvents, surfactants, and the formation of inclusion complexes with molecules like cyclodextrins are being explored to improve the bioavailability of related compounds in research settings.

Solubility Challenge Potential Solution Rationale
Low aqueous solubilityUse of organic co-solvents (e.g., DMSO, ethanol)The non-polar benzene ring interacts well with organic solvents. solubilityofthings.comsolubilityofthings.com
Solvent-induced artifacts in assayspH modification of the aqueous solutionThe hydrazide group's protonation state can be altered, potentially increasing water solubility. solubilityofthings.com
Poor bioavailability in vitroFormulation with cyclodextrins or surfactantsThese agents can encapsulate or interact with the compound to increase its dispersion and solubility in water.

Development of Novel Synthetic Routes for Improved Yields and Purity

The conventional synthesis of this compound and its subsequent conversion into more complex hydrazone derivatives often involves straightforward condensation reactions. mdpi.com The reaction of an acid hydrazide with an aldehyde or ketone is a common method for creating the hydrazone linkage (-NH-N=CH-). mdpi.commdpi.com However, these traditional methods, which may involve refluxing in solvents like ethanol for several hours, can result in moderate yields and the formation of impurities that require extensive purification, often through recrystallization. mdpi.comallresearchjournal.com

To overcome these limitations, researchers are actively developing more efficient and sustainable synthetic methodologies. One of the most promising approaches is the use of microwave-assisted synthesis. pensoft.net Studies on related benzohydrazide (B10538) derivatives have shown that microwave irradiation can dramatically reduce reaction times from hours to mere minutes while simultaneously improving product yields. pensoft.net Other green chemistry approaches, such as mechanochemical synthesis (liquid-assisted grinding) and solid-state melt reactions, have also proven effective for producing hydrazones with excellent yields (>99%) and high purity, minimizing the need for solvents. rsc.org The use of eco-friendly catalysts, like citric acid, is another avenue being explored to make these syntheses more efficient and environmentally benign. nih.gov Future work will likely focus on optimizing these novel routes to ensure high-throughput production of this compound derivatives for screening and development.

Advanced Characterization Techniques for Complex Derivatized Structures

The structural confirmation of this compound and its derivatives is crucial for understanding their chemical properties and biological interactions. Standard spectroscopic techniques are routinely employed for this purpose. nih.govnih.gov Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as C=O, N-H, and the C=N (imine) bond characteristic of hydrazone derivatives. allresearchjournal.com Furthermore, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the precise arrangement of atoms within the molecule. mdpi.comnih.gov The chemical shift of the azomethine proton (-CH=N-) in ¹H NMR, for instance, is a definitive indicator of hydrazone formation. mdpi.comnih.gov

For more complex structures derived from this scaffold, especially those with potential for geometric isomerism around the C=N double bond, advanced characterization methods are indispensable. Two-dimensional (2D) NMR techniques provide deeper insights into the molecular framework. Single-crystal X-ray diffraction analysis stands as the gold standard for unambiguously determining the three-dimensional solid-state structure, providing precise data on bond lengths, angles, and stereochemistry. nih.govacs.org These advanced methods are critical for building accurate structure-activity relationship (SAR) models.

Technique Information Provided Relevance
Infrared (IR) SpectroscopyPresence of functional groups (C=O, N-H, C=N)Confirms the basic structural components of the hydrazide and its hydrazone derivatives.
¹H and ¹³C NMR SpectroscopyDetailed map of proton and carbon environmentsElucidates the exact connectivity of atoms and confirms the formation of the azomethine linkage. mdpi.com
Mass Spectrometry (MS)Molecular weight and fragmentation patternConfirms the molecular formula of the synthesized compound. nih.gov
Single-Crystal X-ray DiffractionPrecise 3D molecular structureProvides definitive proof of stereochemistry and conformation, essential for computational studies. nih.govacs.org

Future Avenues in Theoretical Prediction and Experimental Validation

The integration of computational chemistry with traditional experimental research offers a powerful strategy to accelerate the discovery of novel therapeutic agents based on the this compound framework. allresearchjournal.com Molecular docking is a widely used in silico technique to predict how these molecules might bind to specific biological targets, such as enzymes or receptors. pensoft.netnih.gov By simulating the interactions at the active site of a protein, researchers can prioritize which derivatives to synthesize, saving significant time and resources. allresearchjournal.com For example, docking studies have been used to evaluate how benzhydrazide derivatives bind to enzymes implicated in diseases like Alzheimer's. nih.gov

The future of this field lies in a tighter, iterative loop between theoretical prediction and experimental validation. Advanced computational methods, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of how a ligand interacts with its target protein over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) models will be further developed to create robust predictive tools. The most promising compounds identified through these computational screens can then be synthesized and tested in the laboratory. The experimental results, in turn, provide crucial feedback to refine and improve the accuracy of the computational models. This synergistic approach, combining prediction, synthesis, and biological evaluation, is essential for the rational design of next-generation compounds with enhanced activity and specificity. pensoft.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2-chloroacetyl)-4-fluorobenzohydrazide, and how do reagent selection and reaction conditions influence yield and purity?

  • Methodology: The compound can be synthesized via hydrazide acylation. A common approach involves reacting 4-fluorobenzohydrazide with 2-chloroacetyl chloride in anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–20°C) are critical to minimize side reactions like hydrolysis of the chloroacetyl group. Purification typically involves recrystallization from methanol or ethanol .
  • Data Analysis: Compare yields and purity (via HPLC or melting point) under varying conditions (e.g., thionyl chloride vs. oxalyl chloride as activating agents). For example, thionyl chloride in benzene at reflux yields ~75% purity, while oxalyl chloride in DCM at 50°C may improve selectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

  • Methodology:

  • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C-Cl stretch at ~750 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows signals for the fluorobenzoyl aromatic protons (δ 7.2–8.1 ppm) and the chloroacetyl CH₂ (δ 4.2–4.5 ppm). ¹³C NMR confirms the carbonyl carbons (C=O at ~165–170 ppm) .
  • X-ray Diffraction : Single-crystal analysis (using SHELXL or SHELXTL) reveals bond lengths and angles, confirming the planar hydrazide moiety and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis elucidate the electronic structure and intermolecular interactions of This compound?

  • Methodology:

  • DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare theoretical vs. experimental IR/NMR data to validate the model .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, C–H···π contacts) using CrystalExplorer. For example, fluorobenzoyl rings may exhibit π-stacking (3.5–4.0 Å spacing) .
    • Data Contradictions: Discrepancies in predicted vs. observed hydrogen bond lengths (e.g., theoretical 2.8 Å vs. experimental 2.6 Å) may arise from crystal packing effects .

Q. What catalytic applications exist for metal complexes derived from This compound?

  • Methodology: Synthesize oxidovanadium(V) or dioxidomolybdenum(VI) complexes by reacting the hydrazide ligand with VO(acac)₂ or MoO₂(acac)₂. Characterize using UV-Vis (charge-transfer bands at ~350 nm) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl). Test catalytic activity in olefin oxidation with tert-butyl hydroperoxide (TBHP), monitoring conversion via GC-MS .
  • Data Analysis: Compare turnover frequencies (TOF) for styrene epoxidation (e.g., 120 h⁻¹ for vanadium complexes vs. 90 h⁻¹ for molybdenum) .

Q. How do structural modifications (e.g., halogen substitution) affect the third-order nonlinear optical (NLO) properties of This compound?

  • Methodology: Perform Z-scan measurements (using a Nd:YAG laser at 532 nm) to determine nonlinear absorption (β) and refraction (n₂). Compare with analogues (e.g., 4-nitro derivatives) to assess the electron-withdrawing effect of fluorine and chlorine on NLO response.
  • Key Findings: Fluorine enhances hyperpolarizability (γ ~ 1.5×10⁻³⁰ esu) due to its electronegativity, while the chloroacetyl group stabilizes charge transfer states .

Critical Analysis of Contradictions

  • Synthesis Yields : reports lower yields with thionyl chloride (~68%) compared to oxalyl chloride (~82%). This may stem from competing hydrolysis in polar solvents .
  • Fluorine vs. Chlorine Effects : While fluorine enhances NLO properties, chlorine in the acetyl group may sterically hinder coordination in metal complexes, reducing catalytic activity .

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Feasible Synthetic Routes

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N'-(2-chloroacetyl)-4-fluorobenzohydrazide
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Reactant of Route 2
N'-(2-chloroacetyl)-4-fluorobenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.